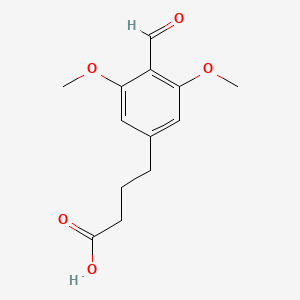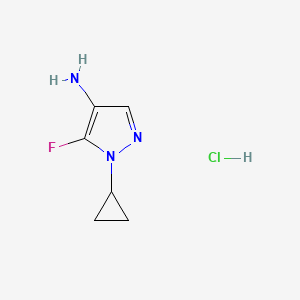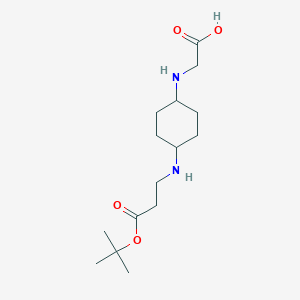![molecular formula C8H5N3O3 B12989119 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B12989119.png)
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with formyl and carboxylic acid functional groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with tert-butyl cyanoacetate. This reaction is followed by cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to form the desired pyrazolopyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis and purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: 5-Carboxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Reduction: 5-Hydroxymethyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound may also interact with cellular signaling pathways, influencing processes such as cell proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Known for its pharmacological properties and used in the development of anxiolytic drugs.
Pyrazolo[4,3-b]pyridine derivatives: Studied for their potential as antiviral, anti-inflammatory, and anticancer agents.
Uniqueness
5-Formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylic acid groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
5-formyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-3-4-1-5-6(8(13)14)10-11-7(5)9-2-4/h1-3H,(H,13,14)(H,9,10,11) |
Clé InChI |
JBZQMWNWLSMOIL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC2=NNC(=C21)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



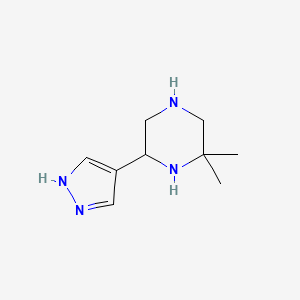
![Methyl [4-(cyanomethyl)-2-nitrophenyl]carbamate](/img/structure/B12989070.png)
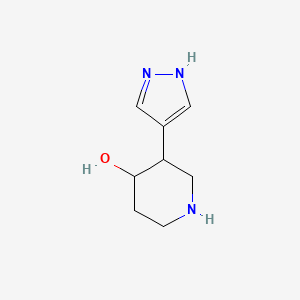
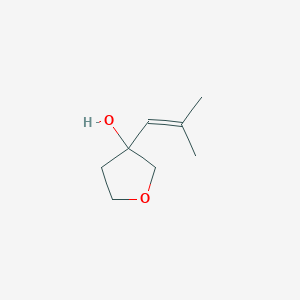
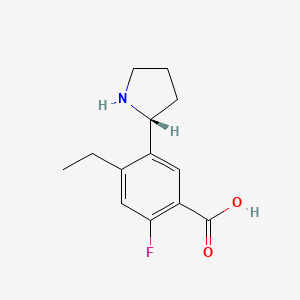
![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
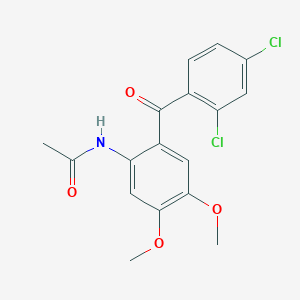


![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
